1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(4-methoxyphenyl)pyrrolidine
Description
1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(4-methoxyphenyl)pyrrolidine is a sulfonamide-containing pyrrolidine derivative characterized by a 3-chloro-4-fluorophenylsulfonyl group at position 1 and a 4-methoxyphenyl substituent at position 2. The sulfonyl group enhances stability and hydrogen-bonding capacity, while the methoxyphenyl moiety contributes to lipophilicity and π-π interactions .
Synthetic routes for this compound often involve nucleophilic substitution or cycloaddition reactions. For instance, analogous pyrrolidine sulfonamides are synthesized via Staudinger ketene-imine cycloaddition () or catalytic hydrogenation of dihydropyrroline intermediates ().
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)sulfonyl-3-(4-methoxyphenyl)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFNO3S/c1-23-14-4-2-12(3-5-14)13-8-9-20(11-13)24(21,22)15-6-7-17(19)16(18)10-15/h2-7,10,13H,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSGSEKFFRLHQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCN(C2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(4-methoxyphenyl)pyrrolidine is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C16H17ClFNO2S
- Molecular Weight : 335.83 g/mol
Biological Activity Overview
The biological activities of this compound are primarily attributed to its interactions with various biological targets, which can lead to antimicrobial, anti-inflammatory, and possibly anticancer effects.
Antimicrobial Activity
Recent studies have highlighted the effectiveness of pyrrole-based compounds in combating bacterial infections. For instance, derivatives of pyrrole have shown significant potency against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens.
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Vancomycin | 0.5 - 1 | MRSA |
| Pyrrole Derivative | 0.125 - 0.255 | MRSA |
This indicates that the compound may possess similar or enhanced antibacterial properties compared to established antibiotics like vancomycin .
The proposed mechanism of action involves the inhibition of key bacterial enzymes and disruption of cell wall synthesis. The sulfonyl group in the structure is believed to play a critical role in these interactions, enhancing the compound's binding affinity to target proteins within bacterial cells .
Case Studies
Several case studies have been conducted to evaluate the efficacy of pyrrole derivatives in clinical settings:
- Study on Antibacterial Efficacy :
- Anti-inflammatory Properties :
Research Findings
Recent literature emphasizes the need for further exploration into the pharmacokinetics and safety profiles of this compound. Notably, research has shown that modifications in the molecular structure can significantly affect biological activity:
- Structural Modifications : Alterations in substituents on the pyrrolidine ring can enhance antibacterial activity while reducing toxicity.
- Safety Profile : Preliminary toxicity assessments indicate that while some derivatives cause skin irritation, they do not exhibit severe cytotoxicity at therapeutic concentrations .
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrrolidine Derivatives
Key Observations :
Key Observations :
Table 3: Property Comparison
Key Observations :
- LogP Differences : The target compound’s higher LogP (3.2) compared to PF-2341066 (2.8) suggests greater membrane permeability but lower aqueous solubility .
- Biological Relevance : PF-2341066’s pyrazole-piperidine substituents confer potent c-Met inhibition, underscoring the importance of heterocyclic moieties in drug design .
Hydrogen Bonding and Crystal Packing
The sulfonyl group in the target compound participates in strong hydrogen bonds (S=O···H-N), as observed in analogous sulfonamides ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
